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This guide provides a comprehensive overview of the core physicochemical properties of 4-
Hydroxymethyl-Isoxazole, a heterocyclic compound of significant interest in medicinal

chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in numerous

clinically approved drugs, and understanding the fundamental characteristics of its derivatives

is paramount for the rational design of novel therapeutics.[1] This document moves beyond a

simple recitation of data, offering insights into the causality behind experimental choices and

providing detailed, actionable protocols for the characterization of this and similar molecules.

Molecular Structure and Core Physicochemical
Profile
4-Hydroxymethyl-Isoxazole is a five-membered aromatic heterocycle containing adjacent

nitrogen and oxygen atoms, with a hydroxymethyl substituent at the 4-position. This

substitution pattern significantly influences the molecule's polarity, solubility, and potential for

hydrogen bonding, which are critical determinants of its pharmacokinetic and

pharmacodynamic behavior.
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While specific experimental data for 4-Hydroxymethyl-Isoxazole is not extensively available in

the public domain, we can infer its properties based on closely related analogs and provide a

framework for their experimental determination.

Table 1: Core Physicochemical Properties of 4-Hydroxymethyl-Isoxazole and Related

Analogs

Property

4-
Hydroxymethy
l-Isoxazole
(Predicted/Infe
rred)

3,5-dimethyl-4-
(hydroxymethy
l)isoxazole

4(5)-
(Hydroxymeth
yl)imidazole
(Isomer)

Isoxazole
(Parent)

Molecular

Formula
C₄H₅NO₂ C₆H₉NO₂[2][3] C₄H₆N₂O C₃H₃NO[4]

Molecular Weight 99.09 g/mol 127.13 g/mol [3] 98.10 g/mol 69.06 g/mol [4]

Melting Point

(°C)

Data not

available

Data not

available
88-92

Data not

available

Boiling Point (°C)
Data not

available

Data not

available

Data not

available
95[5]

Calculated logP
Data not

available

Data not

available

Data not

available
0.1[4]

pKa
Data not

available

Data not

available

Data not

available

Data not

available

Note: The absence of specific experimental data for 4-Hydroxymethyl-Isoxazole highlights

the importance of the experimental protocols detailed in this guide.

Synthesis and Structural Elucidation
The synthesis of isoxazole derivatives is well-established, with the 1,3-dipolar cycloaddition of a

nitrile oxide with an alkyne being a common and versatile method. For 4-Hydroxymethyl-
Isoxazole, a plausible synthetic route would involve the reaction of propargyl alcohol with a
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nitrile oxide precursor. Ultrasound-assisted synthesis has also emerged as a green and

efficient alternative for the preparation of isoxazole scaffolds.[1]

A general synthetic approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl

compound.[6]

General Isoxazole Synthesis

Hydroxylamine

Isoxazole Ring
Reaction

1,3-Dicarbonyl Compound

Click to download full resolution via product page

Caption: General synthesis of the isoxazole ring.

Structural confirmation of the synthesized 4-Hydroxymethyl-Isoxazole is achieved through a

combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the unambiguous structural determination of isoxazole

derivatives.[7][8][9]

¹H NMR: The proton spectrum of 4-Hydroxymethyl-Isoxazole is expected to show distinct

signals for the isoxazole ring protons, the methylene protons of the hydroxymethyl group,

and the hydroxyl proton. The chemical shifts and coupling patterns provide crucial

information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon spectrum will reveal the chemical shifts of the four carbon atoms in the

molecule, including the three carbons of the isoxazole ring and the methylene carbon.

Infrared (IR) Spectroscopy
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FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key

vibrational bands expected for 4-Hydroxymethyl-Isoxazole include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl

group.

C-H stretch: Signals for aromatic and aliphatic C-H bonds.

C=N and C=C stretching: Vibrations associated with the isoxazole ring.

C-O stretch: A band corresponding to the alcohol C-O bond.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to

gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can

provide the exact mass, confirming the elemental composition.

Solubility and Lipophilicity
The solubility and lipophilicity of a drug candidate are critical parameters that influence its

absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility
The presence of the hydroxymethyl group suggests that 4-Hydroxymethyl-Isoxazole will

exhibit a degree of aqueous solubility due to its ability to act as both a hydrogen bond donor

and acceptor. The isoxazole ring itself also contributes to the molecule's polarity.

Experimental Protocol: Kinetic Solubility Determination

This protocol provides a rapid assessment of a compound's solubility in an aqueous buffer.

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-
Hydroxymethyl-Isoxazole in a suitable organic solvent (e.g., DMSO).

Sample Preparation: Add a small volume of the stock solution to a pre-determined volume of

aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final
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concentration.

Equilibration: Shake the samples for a defined period (e.g., 2 hours) at a constant

temperature to allow for equilibration.

Separation of Undissolved Compound: Centrifuge the samples to pellet any precipitate.

Quantification: Analyze the supernatant using a suitable analytical method, such as HPLC-

UV, to determine the concentration of the dissolved compound.

Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic

system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's

ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logP Determination[10][11]

This is the traditional and most widely accepted method for logP determination.

Phase Preparation: Saturate n-octanol with water and water with n-octanol to create a

mutually saturated biphasic system.

Compound Addition: Dissolve a known amount of 4-Hydroxymethyl-Isoxazole in one of the

phases.

Partitioning: Combine the two phases in a flask and shake vigorously for a set period to allow

the compound to partition between the two layers.

Phase Separation: Allow the mixture to stand until the two phases have clearly separated.

Concentration Analysis: Carefully sample each phase and determine the concentration of the

compound in both the n-octanol and aqueous layers using an appropriate analytical

technique (e.g., HPLC-UV).

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this

value.
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Shake-Flask logP Determination Workflow

Prepare n-octanol/water phases

Dissolve compound in one phase

Shake to partition

Separate phases

Analyze [Compound] in n-octanol Analyze [Compound] in water

Calculate logP = log([octanol]/[water])

Click to download full resolution via product page

Caption: Workflow for the shake-flask logP determination.

Acidity/Basicity (pKa)
The ionization constant (pKa) is a measure of the acidity or basicity of a compound. It is a

critical parameter as the ionization state of a drug affects its solubility, permeability, and

interaction with its biological target. The isoxazole ring is weakly basic due to the lone pair of

electrons on the nitrogen atom. The hydroxymethyl group is not typically considered acidic or

basic within the physiological pH range.
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Experimental Protocol: pKa Determination by ¹H NMR Spectroscopy[12][13][14]

This method relies on the change in the chemical shift of protons adjacent to an ionizable

center as a function of pH.

Sample Preparation: Prepare a solution of 4-Hydroxymethyl-Isoxazole in D₂O.

pH Titration: Adjust the pD of the solution incrementally by adding small aliquots of a strong

acid (e.g., DCl) or a strong base (e.g., NaOD).

NMR Spectra Acquisition: Acquire a ¹H NMR spectrum at each pD value.

Data Analysis: Plot the chemical shift of a proton on the isoxazole ring (e.g., H3 or H5) as a

function of pD.

pKa Determination: Fit the data to a sigmoidal curve. The inflection point of the curve

corresponds to the pKa value.
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NMR-based pKa Determination

Prepare sample in D₂O

Titrate with acid/base

Acquire ¹H NMR at each pD

Plot chemical shift vs. pD

Fit to sigmoidal curve

pKa = Inflection Point

Click to download full resolution via product page

Caption: Workflow for pKa determination using NMR spectroscopy.

Chemical Stability
The stability of a drug substance is a critical quality attribute that can impact its safety and

efficacy. Forced degradation studies are performed to identify potential degradation products

and to establish the intrinsic stability of the molecule.[15][16] The isoxazole ring can be

susceptible to degradation, particularly under basic conditions where ring-opening can occur.

[17][18]
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Experimental Protocol: Forced Degradation Study

Stress Conditions: Subject solutions of 4-Hydroxymethyl-Isoxazole to a variety of stress

conditions, including:

Acidic hydrolysis: 0.1 M HCl at elevated temperature.

Basic hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

Oxidative degradation: 3% H₂O₂ at room temperature.

Thermal stress: Heating the solid compound and a solution at a high temperature.

Photostability: Exposing the solid compound and a solution to UV and visible light.

Time Points: Sample the stressed solutions at various time points.

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the

parent compound from any degradation products.

Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that

no co-eluting degradation products are present.

Mass Balance: Calculate the mass balance to account for all the material, including the

parent compound and all degradation products.

Conclusion
This technical guide has provided a comprehensive framework for understanding and

determining the key physicochemical properties of 4-Hydroxymethyl-Isoxazole. While specific

experimental data for this molecule is limited, the provided protocols and insights from related

compounds offer a robust starting point for researchers in drug discovery and development. A

thorough characterization of these fundamental properties is an essential step in the journey of

transforming a promising molecule into a safe and effective therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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